![molecular formula C21H16N2O5 B5299529 4-[(Z)-(2,3-dihydrobenzo[g][1,4]benzodioxine-3-carbonylhydrazinylidene)methyl]benzoic acid](/img/structure/B5299529.png)
4-[(Z)-(2,3-dihydrobenzo[g][1,4]benzodioxine-3-carbonylhydrazinylidene)methyl]benzoic acid
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Overview
Description
4-[(Z)-(2,3-dihydrobenzo[g][1,4]benzodioxine-3-carbonylhydrazinylidene)methyl]benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety and a dihydrobenzo[g][1,4]benzodioxine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-(2,3-dihydrobenzo[g][1,4]benzodioxine-3-carbonylhydrazinylidene)methyl]benzoic acid typically involves multiple steps. One common method starts with the preparation of the dihydrobenzo[g][1,4]benzodioxine core, which can be synthesized through a series of cyclization reactions. The benzoic acid moiety is then introduced via a condensation reaction with an appropriate hydrazine derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, high-pressure reactors, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-(2,3-dihydrobenzo[g][1,4]benzodioxine-3-carbonylhydrazinylidene)methyl]benzoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like FeBr3.
Major Products
Oxidation: Benzoic acids and quinones.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives and substituted benzoic acids.
Scientific Research Applications
4-[(Z)-(2,3-dihydrobenzo[g][1,4]benzodioxine-3-carbonylhydrazinylidene)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-[(Z)-(2,3-dihydrobenzo[g][1,4]benzodioxine-3-carbonylhydrazinylidene)methyl]benzoic acid involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups. The pathways involved may include oxidative stress, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid Derivatives: Compounds like 4-hydroxybenzoic acid and 4-aminobenzoic acid share structural similarities with 4-[(Z)-(2,3-dihydrobenzo[g][1,4]benzodioxine-3-carbonylhydrazinylidene)methyl]benzoic acid.
Dihydrobenzo[g][1,4]benzodioxine Derivatives: Compounds with similar ring systems but different substituents.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-[(Z)-(2,3-dihydrobenzo[g][1,4]benzodioxine-3-carbonylhydrazinylidene)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c24-20(23-22-11-13-5-7-14(8-6-13)21(25)26)19-12-27-17-9-15-3-1-2-4-16(15)10-18(17)28-19/h1-11,19H,12H2,(H,23,24)(H,25,26)/b22-11- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIMMAVPJCEAAG-JJFYIABZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC3=CC=CC=C3C=C2O1)C(=O)NN=CC4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC3=CC=CC=C3C=C2O1)C(=O)N/N=C\C4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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